molecular formula C27H27ClN4O4S B11360614 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11360614
M. Wt: 539.0 g/mol
InChI Key: HWRKRWVDYRDWQR-UHFFFAOYSA-N
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Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties might make it suitable for applications in fields such as electronics or materials science.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted pyrimidines or sulfonylated amides. Examples could be:

  • 5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-{[(4-METHOXYPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(2,6-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C27H27ClN4O4S

Molecular Weight

539.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H27ClN4O4S/c1-4-37(34,35)27-29-15-23(25(31-27)26(33)30-24-18(2)7-5-8-19(24)3)32(17-22-9-6-14-36-22)16-20-10-12-21(28)13-11-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)

InChI Key

HWRKRWVDYRDWQR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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